
1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate is a chemical compound with the molecular formula C15H19F5N2O3SSi and a molecular weight of 430.47 g/mol. This compound is known for its unique structure, which includes a trimethylsilyl group, a difluoromethyl group, and a phenyl group attached to a methylimidazolium core. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate involves several steps. One common method includes the reaction of 1-trimethylsilyl-2-phenyl-3-methylimidazolium with difluoromethylating agents under specific conditions. The reaction typically requires the presence of a base and a solvent such as acetonitrile. The product is then purified through crystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction reactions can convert the compound into its reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazolium salts, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a building block for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate involves its ability to participate in various chemical reactionsThe difluoromethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
At the molecular level, the compound can interact with specific targets, such as enzymes or receptors, through its functional groups. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate can be compared with other similar compounds, such as:
1-Trimethylsilyl-2-phenyl-3-methylimidazolium triflate: This compound lacks the difluoromethyl group, which can affect its reactivity and applications.
Difluoromethyl-2-phenyl-3-methylimidazolium triflate: This compound lacks the trimethylsilyl group, which can influence its stability and reactivity.
1-Trimethylsilyl-difluoromethyl-2-phenylimidazolium triflate: This compound lacks the methyl group on the imidazolium ring, which can impact its chemical properties and applications.
The presence of both the trimethylsilyl and difluoromethyl groups in this compound makes it unique and versatile for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H19F5N2O3SSi |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[difluoro-(3-methyl-2-phenylimidazol-3-ium-1-yl)methyl]-trimethylsilane;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H19F2N2Si.CHF3O3S/c1-17-10-11-18(14(15,16)19(2,3)4)13(17)12-8-6-5-7-9-12;2-1(3,4)8(5,6)7/h5-11H,1-4H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
DZHZOGYKWKTGKV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(N(C=C1)C(F)(F)[Si](C)(C)C)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


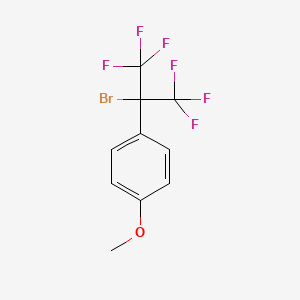
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)

![2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol](/img/structure/B13828636.png)
![N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B13828637.png)
![2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid](/img/structure/B13828639.png)
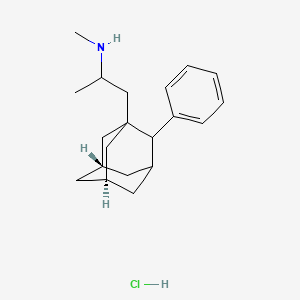
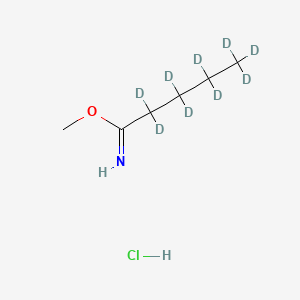
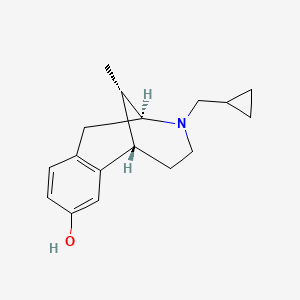

![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B13828679.png)
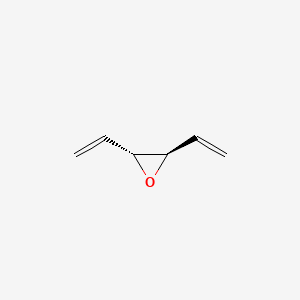

![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
